molecular formula C21H21ClN4O2 B11271136 3-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one

3-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one

Cat. No.: B11271136
M. Wt: 396.9 g/mol
InChI Key: DQTRBJHMQWXCGE-UHFFFAOYSA-N
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Description

3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core linked to a piperazine ring substituted with a 3-chlorophenyl group. This compound is of interest due to its potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative.

    Attachment of the Chlorophenyl Group:

    Formation of the Quinazolinone Core: The final step involves the formation of the quinazolinone core, which can be achieved through a cyclization reaction involving the appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the quinazolinone core.

    Reduction: Reduction reactions can also occur, especially at the carbonyl group in the quinazolinone core.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group and the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield alcohol derivatives.

Scientific Research Applications

3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one is unique due to its combination of a quinazolinone core and a piperazine ring with a 3-chlorophenyl group

Properties

Molecular Formula

C21H21ClN4O2

Molecular Weight

396.9 g/mol

IUPAC Name

3-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]quinazolin-4-one

InChI

InChI=1S/C21H21ClN4O2/c22-16-4-3-5-17(14-16)24-10-12-25(13-11-24)20(27)8-9-26-15-23-19-7-2-1-6-18(19)21(26)28/h1-7,14-15H,8-13H2

InChI Key

DQTRBJHMQWXCGE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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